![molecular formula C24H22BrN3O B3928719 2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide](/img/structure/B3928719.png)
2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide
説明
2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide, also known as BRP-187, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been found to exhibit a variety of biological activities, including antimicrobial, antiviral, and anticancer properties. In
作用機序
The exact mechanism of action of 2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer, inflammation, and neurodegenerative diseases. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation and neurodegenerative diseases, this compound has been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and neuroprotection. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, which leads to the inhibition of cancer cell growth. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, this compound has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using 2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide in lab experiments is its potent cytotoxic activity against a variety of cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. In addition, this compound has been found to exhibit anti-inflammatory and neuroprotective activity, which makes it a potential candidate for the treatment of inflammation and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the study of 2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide. One potential direction is the development of new derivatives of this compound that exhibit improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of this compound in more detail, in order to identify new cellular pathways that are involved in cancer, inflammation, and neurodegenerative diseases. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, in order to identify new synergistic treatments for these diseases.
科学的研究の応用
2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide has been studied for its potential applications in a variety of scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-[2-(3-bromophenyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3O/c1-17(2)28(20-11-4-3-5-12-20)23(29)16-27-22-14-7-6-13-21(22)26-24(27)18-9-8-10-19(25)15-18/h3-15,17H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTELJAMPKDUCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-methyl-2-thienyl)methyl]-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)cyclopentanamine](/img/structure/B3928655.png)
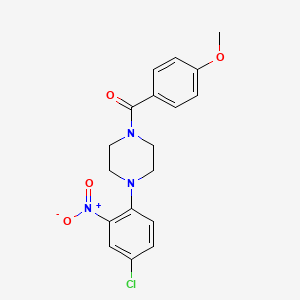
![3-chloro-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3928668.png)
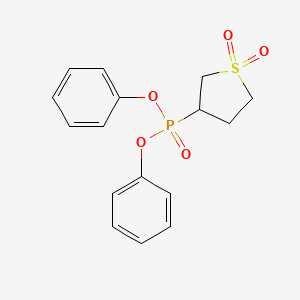
![11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928679.png)
![ethyl 1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3928685.png)
![N-(2-methoxy-5-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3928687.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3928696.png)
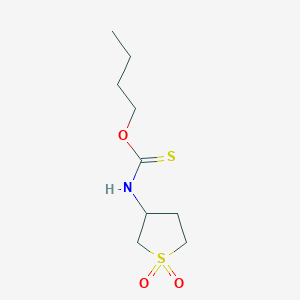
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3928707.png)
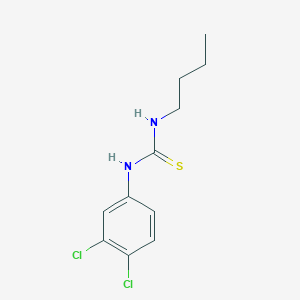
![4-methoxy-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3928722.png)
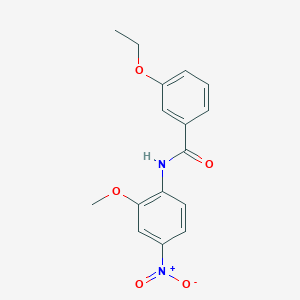
![2-nitro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3928748.png)